molecular formula C23H15NO8S B5006569 4-({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid

4-({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid

Cat. No.: B5006569
M. Wt: 465.4 g/mol
InChI Key: RIAWQFXAJLIOHO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxycarbonyl group, an isoindole group, a sulfonyl group, and a carboxylic acid group . These functional groups could potentially confer a variety of chemical properties to the molecule, such as reactivity with certain other substances, solubility in various solvents, and the ability to participate in certain types of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole group, for example, would introduce a degree of cyclic structure to the molecule, while the various functional groups would likely project from this core structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the carboxylic acid and sulfonyl groups could increase its solubility in polar solvents, while the presence of aromatic rings could increase its solubility in nonpolar solvents .

Properties

IUPAC Name

4-[2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO8S/c1-32-23(29)14-2-6-15(7-3-14)24-20(25)18-11-10-17(12-19(18)21(24)26)33(30,31)16-8-4-13(5-9-16)22(27)28/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWQFXAJLIOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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